molecular formula C7H7NO2 B7904644 2-Amino-3-hydroxybenzaldehyde

2-Amino-3-hydroxybenzaldehyde

Cat. No. B7904644
M. Wt: 137.14 g/mol
InChI Key: TZTQYDXLYLAILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Schiff Bases : 2-Amino-3-hydroxybenzaldehyde is used in the synthesis of Schiff bases, which are important intermediates in organic chemistry and have applications in dyes, pigments, and pharmaceuticals (Issa, Khedr, & Rizk, 2008).

  • Antioxidant and Antimicrobial Properties : It has been utilized in the synthesis of compounds with significant antioxidant and antimicrobial properties. The presence of 2-Amino-3-hydroxybenzaldehyde enhances the bioactivity of these compounds (Sumrra et al., 2018).

  • Synthesis of Benzofuran Derivatives : This chemical is also involved in the synthesis of benzofuran derivatives, which are valuable in medicinal chemistry due to their pharmacological activities (Bossio et al., 1991).

  • Fluorescence Derivatization Reagent : It serves as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, important for analytical and bioanalytical applications (Nohta et al., 1994).

  • Organic Synthesis : It's involved in reactions with alkynes, alkenes, or allenes in organic synthesis, underlining its versatility in forming various organic compounds (Kokubo et al., 1999).

  • Linkers for Solid Phase Organic Synthesis : The compound is investigated for use as linkers in solid phase organic synthesis, indicating its utility in simplifying synthetic pathways (Swayze, 1997).

properties

IUPAC Name

2-amino-3-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTQYDXLYLAILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.